Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
“tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It has an average mass of 212.289 Da and a Monoisotopic mass of 212.152481 Da .
Molecular Structure Analysis
The molecular structure of “tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate” consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 295.4±15.0 °C at 760 mmHg, and a flash point of 132.5±20.4 °C . It also has a molar refractivity of 57.5±0.3 cm3, a polar surface area of 42 Å2, and a molar volume of 197.2±3.0 cm3 .Scientific Research Applications
Decomposition of Methyl Tert-Butyl Ether
A study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor explored the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE. This process could lead to the production of CH4, C2H4, C2H2, iso-butane, and iso-butene, demonstrating an alternative method for environmental remediation of MTBE pollution (Hsieh et al., 2011).
Thermophysical Property Measurements
Research on mixtures containing MTBE, TAME, and other ethers with non-polar solvents aimed at developing a set of recommended values for vapor–liquid equilibria and related properties. This work is critical for improving the octane rating and reducing exhaust pollution in gasoline, indicating the importance of ethers in fuel additives (Marsh et al., 1999).
Polymer Membranes for Purification of Fuel Oxygenates
A comprehensive review on the application of polymer membranes for the purification of fuel oxygenated additives, specifically the separation of the methanol/MTBE mixture via pervaporation, highlights the potential of membrane methods in achieving pure MTBE from catalytic synthesis processes. This research underscores the significance of ethers in enhancing fuel performance (Pulyalina et al., 2020).
Mechanism of Action
Target of Action
It is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (adp-ribose)polymerase-1 (parp-1)-associated diseases . Therefore, it can be inferred that the compound may interact with PARP-1 or related proteins.
Biochemical Pathways
Given its use in the synthesis of compounds for treating parp-1-associated diseases , it may influence pathways related to DNA repair and cell death, as PARP-1 plays a crucial role in these processes.
Result of Action
Considering its use in the synthesis of compounds for treating parp-1-associated diseases , it may contribute to the inhibition of PARP-1, potentially influencing DNA repair and cell death processes.
Action Environment
One study suggests that oxygen in the environment can influence the photooxidation reaction of a similar compound
Properties
IUPAC Name |
tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO2/c1-14(2,3)18-13(17)16-11-4-5-12(16)9-10(8-11)6-7-15/h10-12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWQKOYVNYAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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